molecular formula C9H10BrCl2N B2962040 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 2089255-58-1

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B2962040
CAS RN: 2089255-58-1
M. Wt: 282.99
InChI Key: FQIQOJKYUBMLDA-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2089255-58-1 . It has a molecular weight of 282.99 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is 1S/C9H9BrClN.ClH/c10-7-3-6 (4-8 (11)5-7)9 (12)1-2-9;/h3-5H,1-2,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 282.99 .

Scientific Research Applications

Cyclopropenium Ion Catalysis

  • Catalytic Applications : The cyclopropenium ion has been demonstrated as an efficient organocatalyst for Beckmann rearrangement, showcasing the potential utility of cyclopropane derivatives in catalysis. This highlights a novel aspect of synthetic utility for aromatic cation-based catalysis (Srivastava et al., 2010).

Chemical Synthesis and Reactivity

  • Dipeptide Mimics and Templates : Cyclopropane derivatives have been used to synthesize structurally diverse 5-oxopiperazine-2-carboxylates, serving as dipeptide mimics and templates. This demonstrates the versatility of cyclopropane derivatives in creating complex organic molecules with potential biological activity (Limbach et al., 2009).
  • High Pressure Spiroaziridination : The reaction of primary amines with cycloalkylidene acetates under high pressure has been explored, revealing pathways to synthesize spiroaziridines and highlighting the reactivity of cyclopropane derivatives under unique conditions (Rulev & Maddaluno, 2001).

Photophysical Studies

  • NIR Probes : The development of Near-Infrared (NIR) probes with aliphatic, aromatic, and chlorinated terminals based on cyclopropane derivatives showcases their utility in creating sensitive tools for biological and chemical sensing applications (Raju et al., 2016).

Medicinal Chemistry

  • Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating cyclopropane rings, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. This indicates the potential of cyclopropane derivatives in drug development (Noolvi et al., 2014).

Selective Amination

  • Catalytic Selectivity : The selective amination of polyhalopyridines catalyzed by palladium complexes, using cyclopropyl groups, underscores the specificity and efficiency of cyclopropane derivatives in facilitating selective chemical transformations (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The signal word is "Warning" . For safety, it’s recommended to avoid breathing in the compound and to use personal protective equipment when handling it . If the compound comes into contact with skin or eyes, it’s important to rinse thoroughly and seek medical attention .

properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIQOJKYUBMLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Br)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride

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